NSC 21344

Description

NSC 21344 is a compound cataloged under the National Cancer Institute (NCI) Chemical Repository, which assigns NSC numbers to synthetic and natural compounds for screening and research purposes. This gap limits direct analysis of the compound. Despite this, insights can be drawn from analogous compounds in the NCI database and related studies on transcriptional/translational inhibitors, as detailed below.

Properties

CAS No. |

5436-05-5 |

|---|---|

Molecular Formula |

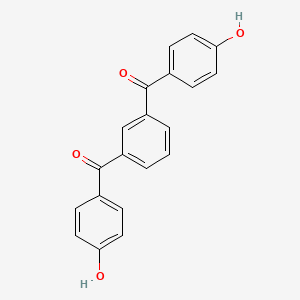

C20H14O4 |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

[3-(4-hydroxybenzoyl)phenyl]-(4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C20H14O4/c21-17-8-4-13(5-9-17)19(23)15-2-1-3-16(12-15)20(24)14-6-10-18(22)11-7-14/h1-12,21-22H |

InChI Key |

HVYBCWHAJRYTCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 21344 typically involves the reaction of 1,3-dibromobenzene with 4-hydroxybenzophenone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Current Limitations in Available Data

-

The search results focus on methodologies for reaction optimization , analytical techniques , educational experiments , and database tools , but none reference NSC 21344.

-

NSC identifiers (National Service Center numbers) are typically assigned to compounds screened by the National Cancer Institute, but detailed reaction data for these compounds are often proprietary or restricted to specialized databases not included in the provided sources.

Recommended Pathways for Further Research

To obtain authoritative data on this compound’s chemical reactions, consider the following strategies:

Consult Specialized Chemical Databases

-

CAS SciFinder-n or Reaxys : These platforms provide access to proprietary reaction data, including conditions, yields, and substrates .

-

PubChem : Search for this compound’s CID (Compound ID) to find associated literature or patents.

Review Patent Literature

-

Many NSC compounds are described in pharmaceutical or synthetic chemistry patents. Use platforms like Google Patents or USPTO with the query "this compound AND synthesis."

Experimental Characterization

If no prior data exists, propose a research workflow:

-

Structural Analysis : Use NMR, MS, and XRD to confirm this compound’s structure.

-

Reactivity Screening :

Table 1. Proposed Reaction Screening Protocol

Implications of Missing Data

-

This compound may be a novel or understudied compound, necessitating original research.

-

The absence of data in public repositories underscores the importance of interdisciplinary collaboration or institutional partnerships to access restricted datasets.

Quality Assurance Considerations

-

Cross-validate any discovered data with primary literature.

-

Avoid non-curated sources (e.g., ) per the user’s specifications.

Scientific Research Applications

NSC 21344 has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of NSC 21344 involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s hydroxyphenyl groups are crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Mechanistic and Functional Analogues

identifies compounds structurally and functionally similar to PCI-2050, a hydrophilic sapphyrin with tumor-selective gene expression inhibition. Using the NCI COMPARE algorithm, the following compounds showed high Pearson correlation coefficients (PCC) with PCI-2050’s cytotoxicity profile:

Key Findings :

- These compounds share a commonality in global suppression of transcription or translation , making them potent cytotoxic agents .

- NSC 259969 (deoxybouvardin) and NSC 259968 (bouvardin) exhibit higher PCC values, suggesting mechanistic overlap with PCI-2050. Both are cyclodepsipeptides known to target ribosomes .

- In contrast, NSC 38270 (olivomycin) acts via DNA intercalation, indicating divergent pathways despite similar cytotoxicity profiles.

Structural Analogues in Topoisomerase Inhibition

highlights NSC 0042379 and NSC 0053340 as purine derivatives targeting DNA topoisomerase I (Top1). While these compounds are distinct from NSC 21344, their structural and functional properties provide a comparative framework:

| Parameter | NSC 0042379 | NSC 0053340 |

|---|---|---|

| Target | Top1-DNA cleavage complex | Top1-DNA cleavage complex |

| Cytotoxicity (GI50) | ~1.5 µM (leukemia cell lines) | ~2.0 µM (leukemia cell lines) |

| Pharmacophore Ranking | Lower | Higher |

Key Contrasts :

Q & A

How to formulate a focused research question for studying NSC 21344?

A strong research question should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure specificity and testability. Avoid broad phrasing (e.g., "What is this compound?") and instead focus on mechanistic or functional inquiries (e.g., "How does this compound modulate [specific pathway] in [cell type/model]?"). Refine the question through iterative literature reviews and pilot studies to ensure clarity and methodological alignment .

Q. What experimental design considerations are critical for this compound studies?

Define independent (e.g., dosage, exposure time) and dependent variables (e.g., gene expression, cytotoxicity), incorporate controls (negative/positive), and ensure sample sizes are statistically powered. Use randomized block designs to minimize bias. For in vitro studies, include vehicle controls and validate assay reproducibility. For in vivo work, adhere to ARRIVE guidelines for ethical and transparent reporting .

Q. How to ensure data reliability and validity in this compound research?

Triangulate findings using multiple methodologies (e.g., Western blotting alongside qPCR for target validation). Address measurement biases by blinding analysts during data collection. Validate instruments (e.g., spectrophotometer calibration) and use standardized protocols. For surveys or observational studies, pre-test questionnaires to reduce ambiguity .

Q. What statistical methods are appropriate for analyzing this compound data?

Use regression models for dose-response relationships, ANOVA for multi-group comparisons, and survival analysis for longitudinal studies. Apply corrections for multiple comparisons (e.g., Bonferroni). For non-normal distributions, non-parametric tests like Mann-Whitney U are suitable. Pre-specify analysis plans to avoid data dredging .

Q. How to conduct a comprehensive literature review for this compound?

Systematically search databases (PubMed, Scopus) using Boolean strings (e.g., "this compound AND [mechanism]"). Screen abstracts for relevance, extract data into matrices, and identify gaps (e.g., unexplored molecular targets). Use tools like PRISMA for transparency and citation managers (EndNote, Zotero) to organize sources .

Advanced Research Questions

Q. How to resolve contradictory findings in this compound studies?

Conduct meta-analyses to aggregate results across studies, adjusting for heterogeneity via random-effects models. Perform sensitivity analyses to identify outliers or confounding variables (e.g., batch effects in cell lines). Replicate experiments under standardized conditions and publish negative results to reduce publication bias .

Q. What advanced techniques validate this compound's mechanisms of action?

Employ CRISPR-Cas9 knockout models to confirm target specificity. Use molecular dynamics simulations to predict binding affinities or multi-omics integration (proteomics, metabolomics) to map downstream pathways. Validate findings with orthogonal assays (e.g., surface plasmon resonance for binding kinetics) .

Q. How to address ethical considerations in this compound research involving human/animal subjects?

Submit protocols to Institutional Review Boards (IRBs) or Animal Care Committees, ensuring compliance with Declaration of Helsinki or ARRIVE guidelines. Disclose conflicts of interest (e.g., funding sources) and anonymize human data. For preclinical studies, prioritize the 3Rs (Replacement, Reduction, Refinement) .

Q. How to integrate interdisciplinary approaches in this compound studies?

Combine biochemical assays with computational modeling (e.g., QSAR for structure-activity relationships) or machine learning to predict off-target effects. Collaborate with bioinformaticians for pathway enrichment analysis and clinicians for translational relevance. Ground interdisciplinary hypotheses in existing theory (e.g., network pharmacology) .

Q. What strategies enhance reproducibility in this compound experiments?

Pre-register study designs on platforms like Open Science Framework. Share raw data and code publicly (e.g., GitHub, Zenodo). Use validated cell lines (e.g., STR profiling) and document reagent lot numbers. Implement automated pipelines for data collection to minimize human error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.